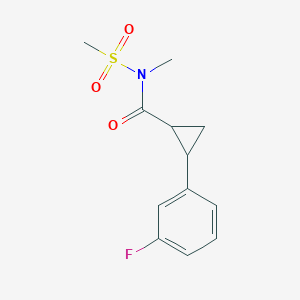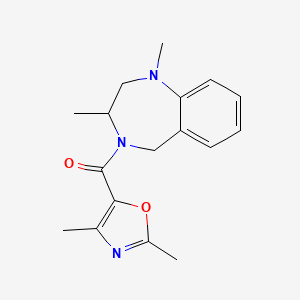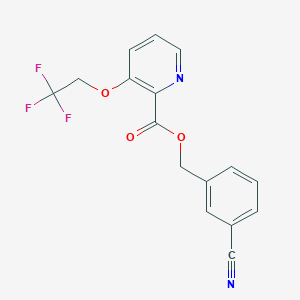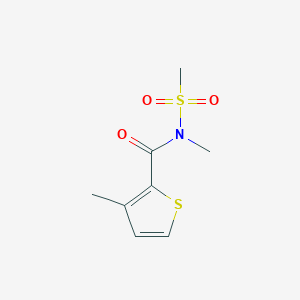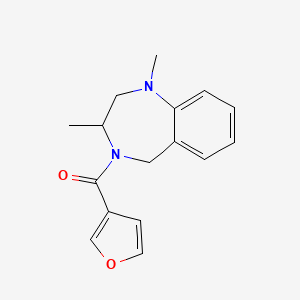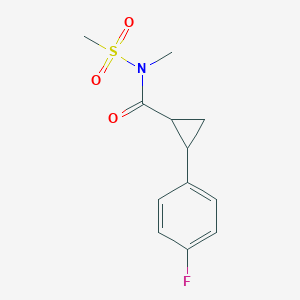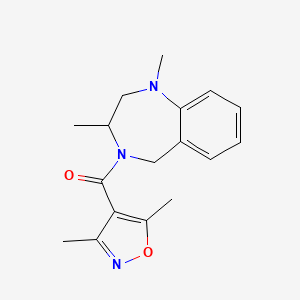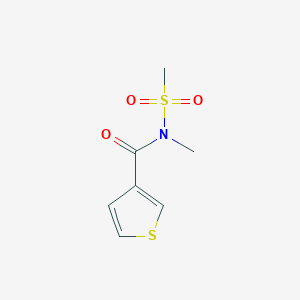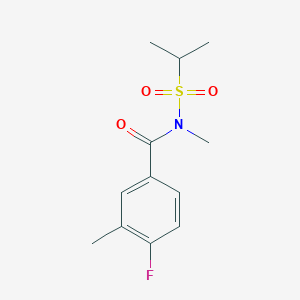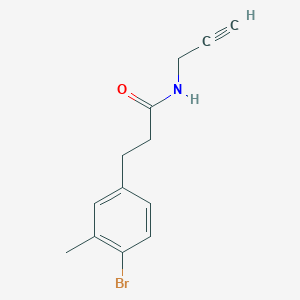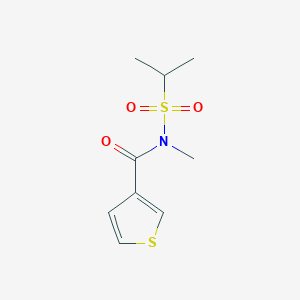
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide (known as MPST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPST is a selective inhibitor of the enzyme cystathionine gamma-lyase (CSE), which plays a crucial role in the regulation of hydrogen sulfide (H2S) production in the body.
Applications De Recherche Scientifique
MPST has been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and inflammation. N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide is known to play a role in the production of H2S, which has been shown to have anti-inflammatory, anti-cancer, and cytoprotective effects. MPST, as a selective inhibitor of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, has the potential to modulate H2S levels and provide therapeutic benefits in these diseases.
Mécanisme D'action
MPST works by selectively inhibiting the activity of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which is responsible for the production of H2S. H2S is a gasotransmitter that has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and cytoprotective effects. By inhibiting N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, MPST reduces the production of H2S, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
MPST has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that MPST can reduce H2S levels in the blood and tissues, which can have downstream effects on various physiological processes. MPST has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent. MPST has also been shown to have cytoprotective effects in animal models of myocardial infarction and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPST in lab experiments is its selectivity for N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which allows for precise modulation of H2S levels. MPST has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using MPST is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on MPST. One area of interest is the development of more potent and selective inhibitors of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which can provide greater therapeutic benefits. Another area of research is the investigation of the role of H2S in various diseases and the potential therapeutic applications of modulating H2S levels. Additionally, the development of animal models that mimic human diseases can provide valuable insights into the efficacy and safety of MPST in various diseases.
Méthodes De Synthèse
The synthesis of MPST involves a multi-step process that begins with the reaction of 3-bromothiophene with methyl isopropyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methylpropan-2-amine to form the final product, MPST. The yield of MPST can be improved by using an excess of the amine reagent and optimizing the reaction conditions.
Propriétés
IUPAC Name |
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-7(2)15(12,13)10(3)9(11)8-4-5-14-6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIPWNPMDRIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

